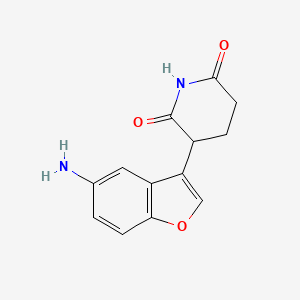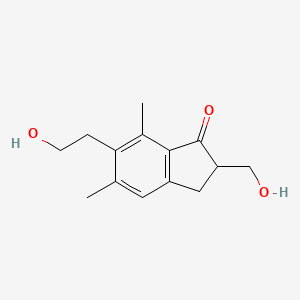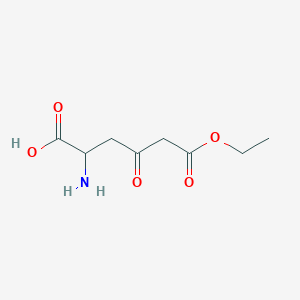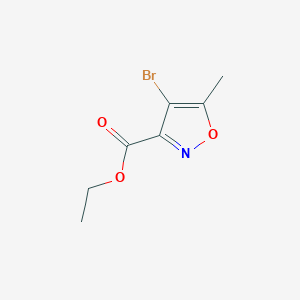
3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . The piperidine-2,6-dione moiety can be introduced through subsequent reactions involving amination and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with aromatic residues in proteins, while the piperidine-2,6-dione moiety may form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Fluoro-1-oxo-2-isoindolinyl)piperidine-2,6-dione: This compound features a similar piperidine-2,6-dione structure but with a fluoro-substituted isoindolinyl group.
Benzofuran Derivatives: Various benzofuran derivatives exhibit similar biological activities, such as anti-tumor and anti-viral properties.
Uniqueness
3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione is unique due to its specific combination of a benzofuran ring and a piperidine-2,6-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
3-(5-amino-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4,14H2,(H,15,16,17) |
InChI-Schlüssel |
PQDLMGJPYRTGBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)



